molecular formula C15H17FO3 B11833212 Ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate

Ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate

Cat. No.: B11833212
M. Wt: 264.29 g/mol
InChI Key: LOQOYHQUQSXJCE-LCYFTJDESA-N
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Description

Ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorobenzylidene group attached to a pentanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate typically involves the condensation of ethyl acetoacetate with 4-fluorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The fluorobenzylidene group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate is largely dependent on its chemical structure. The fluorobenzylidene group can interact with various molecular targets, potentially inhibiting enzymes or binding to receptors. The exact pathways and targets are subject to ongoing research, particularly in the context of its biological activities.

Comparison with Similar Compounds

  • Ethyl 2-(4-chlorobenzylidene)-4-methyl-3-oxopentanoate
  • Ethyl 2-(4-bromobenzylidene)-4-methyl-3-oxopentanoate
  • Ethyl 2-(4-methylbenzylidene)-4-methyl-3-oxopentanoate

Comparison: Ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate is unique due to the presence of the fluorine atom, which can significantly influence its reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making this compound potentially more effective in certain applications compared to its chlorinated or brominated analogs.

Properties

Molecular Formula

C15H17FO3

Molecular Weight

264.29 g/mol

IUPAC Name

ethyl (2Z)-2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxopentanoate

InChI

InChI=1S/C15H17FO3/c1-4-19-15(18)13(14(17)10(2)3)9-11-5-7-12(16)8-6-11/h5-10H,4H2,1-3H3/b13-9-

InChI Key

LOQOYHQUQSXJCE-LCYFTJDESA-N

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=C(C=C1)F)/C(=O)C(C)C

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)F)C(=O)C(C)C

Origin of Product

United States

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